molecular formula C13H14N2OS B12897151 6-Methoxy-2,3-dimethylquinoline-4-carbothioamide CAS No. 62078-03-9

6-Methoxy-2,3-dimethylquinoline-4-carbothioamide

Cat. No.: B12897151
CAS No.: 62078-03-9
M. Wt: 246.33 g/mol
InChI Key: ZWXCTZNPDITBSM-UHFFFAOYSA-N
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Description

6-Methoxy-2,3-dimethylquinoline-4-carbothioamide is a chemical compound with a complex structure that includes a quinoline ring system. Quinoline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3-dimethylquinoline-4-carbothioamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Scientific Research Applications

6-Methoxy-2,3-dimethylquinoline-4-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3-dimethylquinoline-4-carbothioamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes and receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting certain cancer cell lines and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2,3-dimethylquinoline-4-carbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carbothioamide groups contribute to its potential as a versatile compound in scientific research .

Biological Activity

6-Methoxy-2,3-dimethylquinoline-4-carbothioamide is a quinoline derivative characterized by its unique structural features, including a methoxy group at position 6, two methyl groups at positions 2 and 3, and a carbothioamide functional group at position 4. Its molecular formula is C13H14N2OS, with a molecular weight of 246.33 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Preliminary investigations suggest that it may inhibit the proliferation of various cancer cell lines. For instance, research has shown that the compound can effectively induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability among several cancer types, including breast and lung cancer cell lines. The mechanism appears to involve the activation of caspase pathways, which are crucial for apoptosis.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In laboratory settings, it has been tested against various bacterial strains and exhibited notable inhibitory effects. This suggests its potential use as an antimicrobial agent in treating infections caused by resistant strains .

Neuroprotective Effects

Research has explored the neuroprotective effects of this compound, particularly in relation to neurodegenerative diseases such as Huntington's disease. The compound is believed to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, which are critical factors in the progression of neurodegenerative disorders .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and microbial growth.
  • Receptor Modulation : It has been suggested that the compound binds to specific receptors that mediate cellular responses related to apoptosis and inflammation.
  • Oxidative Stress Reduction : By scavenging free radicals, it may reduce oxidative damage in neuronal cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be beneficial:

Compound NameStructural FeaturesUnique Properties
QuinolineBasic nitrogen-containing heterocycleDiverse pharmacological activities
2,3-DimethylquinolineMethyl substitutions at positions 2 and 3Similar chemical properties
6-MethoxyquinolineMethoxy group at position 6Potential medicinal applications
6-Bromo-2,3-dimethylquinolineBromine substitutionDistinct reactivity due to bromine presence

This table illustrates how this compound stands out due to its unique combination of functional groups that enhance its versatility and biological activity compared to its analogs.

Properties

CAS No.

62078-03-9

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

6-methoxy-2,3-dimethylquinoline-4-carbothioamide

InChI

InChI=1S/C13H14N2OS/c1-7-8(2)15-11-5-4-9(16-3)6-10(11)12(7)13(14)17/h4-6H,1-3H3,(H2,14,17)

InChI Key

ZWXCTZNPDITBSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=CC(=CC2=C1C(=S)N)OC)C

Origin of Product

United States

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